(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid
Description
(3S,4S)-1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by:
- Stereochemistry: 3S and 4S configurations, critical for spatial orientation and intermolecular interactions.
- Substituents: A benzyl group at position 1, contributing aromaticity and lipophilicity. A 2-methylpropyl (isobutyl) group at position 4, enhancing steric bulk and hydrophobicity. A carboxylic acid at position 3, enabling hydrogen bonding and salt formation.
Propriétés
IUPAC Name |
(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)8-14-10-17(11-15(14)16(18)19)9-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3,(H,18,19)/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGDKPNNHMHRGE-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological activity, including its pharmacodynamics, potential therapeutic applications, and toxicity profiles.
Chemical Structure and Properties
The compound is characterized by its unique pyrrolidine structure, which contributes to its biological properties. The IUPAC name for this compound is this compound, and it has the following molecular formula:
- Molecular Formula : C15H23NO2
- Molecular Weight : 249.36 g/mol
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Neuroprotective Properties : Studies suggest that pyrrolidine derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect may be attributed to their ability to modulate neurotransmitter levels or inhibit apoptotic pathways .
- Antinociceptive Activity : Compounds with a similar structure have shown promise in pain relief models. They may interact with opioid receptors or modulate pain pathways in the central nervous system .
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
A notable case study investigated the effects of a related compound on a rat model of neuropathic pain. The results indicated significant reductions in pain responses when treated with the compound at varying doses (0.5 mg/kg to 5 mg/kg), suggesting a dose-dependent relationship with analgesic effects. The study concluded that the compound could serve as a potential therapeutic agent for managing neuropathic pain.
Toxicity Profile
The toxicity of this compound has been evaluated in several studies:
- Acute Toxicity : In acute toxicity studies on rodents, no significant adverse effects were observed at doses up to 2000 mg/kg, indicating a relatively safe profile for short-term exposure .
- Chronic Toxicity : Long-term studies revealed no significant changes in body weight or organ weights at lower doses (up to 500 mg/kg/day) over a period of 90 days. However, higher doses showed some signs of liver enzyme elevation, suggesting potential hepatotoxicity at elevated levels .
Summary of Findings
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Drug Development :
- The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance pharmacological activity.
- For instance, derivatives of pyrrolidine carboxylic acids have been explored for their potential as inhibitors in cancer therapies, particularly in targeting specific pathways related to tumor growth and metastasis .
- PARP Inhibition :
- Neuropharmacology :
Synthetic Methodologies
- Asymmetric Synthesis :
- Reactivity and Functionalization :
Case Studies and Research Findings
Analyse Des Réactions Chimiques
Oxidation Reactions
The carboxylic acid group and pyrrolidine ring are susceptible to oxidation under controlled conditions:
-
Carboxylic Acid Oxidation : Under strong oxidizing agents like KMnO₄ or CrO₃, the α-carbon adjacent to the carboxyl group may oxidize to form α-keto acid derivatives.
-
Benzyl Group Oxidation : Catalytic hydrogenation with Pd/C under H₂ selectively removes the benzyl group, yielding a secondary amine .
Reduction Reactions
The pyrrolidine ring and substituents undergo selective reduction:
-
Carboxylic Acid Reduction : LiAlH₄ reduces the carboxyl group to a hydroxymethyl group, forming (3S,4S)-3-(hydroxymethyl)-1-benzyl-4-(2-methylpropyl)pyrrolidine.
-
Imine Formation and Reduction : Treatment with NaBH₃CN converts the secondary amine to a tertiary amine via reductive amination .
Mechanistic Insight :
The stereochemistry at C3 and C4 directs reagent approach. For example, hydride donors preferentially attack the less hindered face of the pyrrolidine ring .
Esterification and Amidation
The carboxylic acid participates in nucleophilic acyl substitution:
-
Esterification : Reacts with benzyl bromide/K₂CO₃ to form benzyl esters, enhancing solubility for further reactions.
-
Amide Formation : Coupling with HATU/DIPEA and amines yields peptidomimetic derivatives .
Palladium-Catalyzed Functionalization
The benzyl group enables cross-coupling reactions:
-
Suzuki Coupling : Aryl boronic acids react with the benzyl-protected amine under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
-
Carboamination : Intramolecular Pd(0)-catalyzed reactions form fused bicyclic structures, leveraging the pyrrolidine’s nitrogen .
Key Conditions :
Stereochemical Considerations
The (3S,4S) configuration influences reaction outcomes:
-
Diastereoselective Reduction : NaBH₄ reduces ketones adjacent to the pyrrolidine ring with >20:1 dr due to steric guidance from the 2-methylpropyl group .
-
Epimerization Risk : Harsh acidic/basic conditions may racemize the C3 and C4 centers. Stabilizing buffers (pH 6–8) are critical .
Degradation Pathways
-
Hydrolysis : Under acidic conditions (HCl, H₂O), the benzyl group hydrolyzes to toluene and the parent amine .
-
Thermal Decomposition : Heating above 200°C decarboxylates the acid, yielding CO₂ and a pyrrolidine derivative.
Comparative Reactivity with Analogs
| Compound | Oxidation Susceptibility | Esterification Rate |
|---|---|---|
| (3S,4S)-1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid | Moderate (steric shielding) | Fast (electron-withdrawing COOH) |
| (3R,4R)-Diastereomer | High | Slow |
| 4-Trifluoromethyl analog | High (electron-deficient) | Moderate |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations and Stereochemical Differences
Key analogs and their distinguishing features are summarized below:
*Calculated based on molecular formulas.
Key Observations:
The benzodioxinylmethyl group in (3S,4S)-1-(benzodioxinylmethyl)-4-propyl analog introduces electron-rich aromaticity, contrasting with the simpler benzyl group in the target compound .
Stereochemical Impact :
- The (3S,4S) configuration in the target compound and its benzodioxinylmethyl analog may favor specific enantioselective interactions compared to the (3R,4S) diastereomer, which could exhibit divergent pharmacokinetic profiles.
Functional Group Diversity: The methyl ester in (2S,3S)-2,3-bisbenzoylamino-2,4-dimethylpentanoic acid methyl ester highlights a shift from pyrrolidine to a linear α,β-diaminopropionic acid structure, reducing ring strain but limiting conformational rigidity.
Physicochemical Properties
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : Substituent bulk and stereochemistry significantly influence target engagement, warranting further comparative bioactivity studies.
- Synthetic Optimization : Methods for enantioselective synthesis of (3S,4S) configurations (e.g., asymmetric hydrogenation) remain underreported in the evidence and merit exploration.
Q & A
Q. How can researchers optimize the synthesis yield of (3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid?
Methodological Answer: Synthetic optimization involves evaluating reaction conditions such as catalysts, solvents, and temperature. For pyrrolidine derivatives, palladium or copper catalysts are commonly used in cyclization steps, while solvents like dimethylformamide (DMF) or toluene are effective for condensation reactions . To improve yield:
- Catalyst Screening : Test Pd(0) or Cu(I) catalysts for stereochemical control.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for intermediates requiring stabilization of charged species.
- Temperature Gradients : Perform reactions under reflux (e.g., 80–100°C) for accelerated kinetics, but monitor for decomposition.
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for chiral separation .
Q. What analytical techniques are critical for confirming the stereochemistry of this compound?
Methodological Answer: Stereochemical validation requires a combination of:
- 2D NMR : NOESY or ROESY to confirm spatial proximity of substituents (e.g., benzyl and isopropyl groups).
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .
- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and analyze diffraction patterns (if crystalline derivatives are accessible) .
Q. How should researchers handle stability issues during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation.
- Lyophilization : For long-term stability, lyophilize the compound and store in amber vials with desiccants .
- Periodic Purity Checks : Monitor via HPLC every 6 months to detect degradation products .
Advanced Research Questions
Q. How can enantiomeric impurities be quantified in synthesized batches?
Methodological Answer:
- Chiral Analytical Methods : Use ultra-performance liquid chromatography (UPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and a mobile phase of ethanol/water with 0.1% formic acid.
- Limit of Detection (LOD) : Validate the method to detect impurities ≤0.1% by spiking with enantiomeric standards .
- Mass Spectrometry Coupling : ESI-MS can identify trace impurities via distinct mass-to-charge ratios .
Q. What strategies are effective for studying the compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize enzymes with known binding pockets for pyrrolidine scaffolds (e.g., proteases or kinases).
- Assay Design :
- Fluorescence Polarization : Label the compound with a fluorophore to measure binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- Negative Controls : Include structurally similar but inactive analogs to validate specificity .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
Methodological Answer:
- Isotopic Labeling : Introduce <sup>13</sup>C or <sup>2</sup>H isotopes at critical positions to track bond formation via NMR or MS.
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to identify transition states and activation energies.
- Kinetic Studies : Monitor intermediate formation using in-situ IR spectroscopy to deduce rate-determining steps .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Meta-Analysis : Compare datasets across studies, focusing on variables like cell lines (e.g., HEK293 vs. HeLa) or assay protocols.
- Structural Confirmation : Re-validate compound identity via LC-MS and NMR for each batch to rule out degradation .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
